
4-Fluoro-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(p-tolyl)aniline is an organofluorine compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a fluorine atom, and the amino group is substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-N-(p-tolyl)aniline can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction. In this method, 4-fluoroaniline and p-iodotoluene are reacted in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction typically proceeds at elevated temperatures (around 100-120°C) and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, can be tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
4-Fluoro-N-(p-tolyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Catalysis: It acts as a ligand in homogeneous catalysis, facilitating various chemical transformations.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(p-tolyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. In catalysis, it can coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-(p-Tolyl)aniline: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Methyl-N-(p-tolyl)aniline: Contains a methyl group instead of a fluorine atom, altering its chemical behavior.
Uniqueness: 4-Fluoro-N-(p-tolyl)aniline is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom imparts electron-withdrawing properties, while the p-tolyl group provides steric bulk. This combination influences the compound’s reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChI Key |
WENXJIIFLMNEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


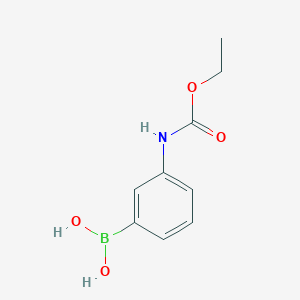
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
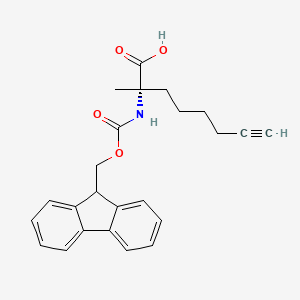


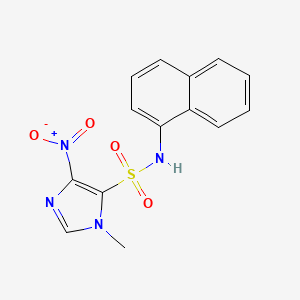
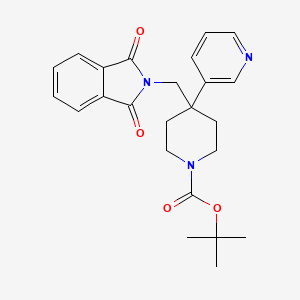



![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
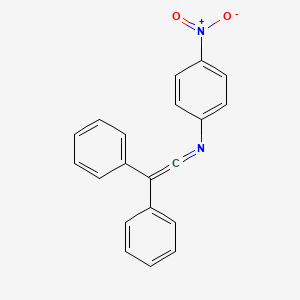
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)

